![molecular formula C18H16N4S B286881 6-(3,5-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286881.png)
6-(3,5-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of triazolo-thiadiazoles and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 6-(3,5-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body, which can lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(3,5-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have significant biochemical and physiological effects. For example, it has been shown to reduce the levels of certain inflammatory markers in the body and inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(3,5-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. It has shown promising results in various studies and could be a valuable tool in the development of new treatments for various diseases. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to fully understand its safety profile and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 6-(3,5-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 6-(3,5-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is typically achieved through a multi-step process involving the reaction of various organic compounds. The exact synthesis method may vary depending on the specific study, but the compound is generally synthesized using standard organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
Research on 6-(3,5-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has primarily focused on its potential therapeutic applications. Studies have shown that the compound exhibits significant anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been investigated for its potential use in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H16N4S |
---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
6-(3,5-dimethylphenyl)-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4S/c1-11-5-4-6-14(8-11)16-19-20-18-22(16)21-17(23-18)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3 |
InChI-Schlüssel |
DHGMLPXBAUPCKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.